1,1'-[benzene-1,2-diylbis(methanediyloxy)]bis(1H-benzotriazole)
Overview
Description
1,1’-[benzene-1,2-diylbis(methanediyloxy)]bis(1H-benzotriazole) is a complex organic compound that features a benzene ring substituted with two benzotriazole groups via methanediyloxy linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[benzene-1,2-diylbis(methanediyloxy)]bis(1H-benzotriazole) typically involves the reaction of benzene-1,2-diylbis(methanol) with benzotriazole under specific conditions. The reaction is often carried out in the presence of a catalyst such as a strong acid or base to facilitate the formation of the methanediyloxy linkages .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1,1’-[benzene-1,2-diylbis(methanediyloxy)]bis(1H-benzotriazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the benzotriazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene or benzotriazole rings .
Scientific Research Applications
1,1’-[benzene-1,2-diylbis(methanediyloxy)]bis(1H-benzotriazole) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1’-[benzene-1,2-diylbis(methanediyloxy)]bis(1H-benzotriazole) involves its interaction with specific molecular targets and pathways. The benzotriazole moieties can interact with metal ions, making it useful in coordination chemistry. Additionally, its structural features allow it to interact with biological macromolecules, potentially disrupting cellular processes and exhibiting bioactivity.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-[1,2-ethanediylbis(oxymethylene)]bis-: Similar structure but with ethanediylbis(oxymethylene) linkages instead of methanediyloxy.
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: Features ethanediyl linkages and methyl groups instead of benzotriazole.
Uniqueness
1,1’-[benzene-1,2-diylbis(methanediyloxy)]bis(1H-benzotriazole) is unique due to the presence of benzotriazole groups, which impart distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific interactions with metal ions or biological targets.
Properties
IUPAC Name |
1-[[2-(benzotriazol-1-yloxymethyl)phenyl]methoxy]benzotriazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O2/c1-2-8-16(14-28-26-20-12-6-4-10-18(20)22-24-26)15(7-1)13-27-25-19-11-5-3-9-17(19)21-23-25/h1-12H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFWHEVJWDYBER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C3=CC=CC=C3N=N2)CON4C5=CC=CC=C5N=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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